7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. One notable method reported in the literature is the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan . This reaction yields 3′-aroyl-4′-hydroxy-1′-(2-hydroxyethyl)-4H-spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrrole]-5′,6(1′H,7H)-diones . The synthetic pathway involves the formation of spiro-fused rings, resulting in the desired compound.
Molecular Structure Analysis
The molecular structure of 7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one comprises the fused oxadiazole and diazepine rings. The methyl group at position 7 contributes to its overall shape and reactivity. Quantum-mechanical calculations and crystallographic studies provide insights into its geometry and electronic properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Energetic Materials and Explosives
The compound’s unique structure makes it a promising candidate for energetic materials. Researchers have explored its potential as an ingredient in high-energy explosives. For instance, polynitroaromatic-substituted difurazano derivatives have been investigated for their heat resistance and explosive properties .
Spiro Compounds in Organic Synthesis
The synthesis of spiro compounds containing the [1,2,5]oxadiazolo ring system has attracted attention. By reacting pyrrolooxazinetriones with diaminofurazan, researchers have obtained spiro [1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles. These compounds exhibit interesting properties and may find applications in materials science and drug discovery .
Future Directions
: Tretyakov, N. A., & Maslivets, A. N. (2021). Synthesis of Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles] by Reaction of Pyrrolooxazinetriones with Diaminofurazan. Russian Journal of Organic Chemistry, 57(1), 2074–2076. Read more
: Quantum-mechanical calculations data demonstrate that replacing carbon atoms in the benzene ring of 2,1,3-benzochalcogenadiazoles with nitrogen atoms should lead to an improvement of characteristics of the corresponding [1,2,5]chalcogenadiazolo[3,4-c
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . It is synthesized from a reaction involving 8-aroyl-3,4-dihydro-1h-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan . This suggests that it may interact with its targets through the formation of specific chemical bonds, leading to changes in the target’s function.
Pharmacokinetics
It is known to be soluble in dmso, dmf, and other organic solvents, poorly soluble in alkanes, and insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.
Action Environment
The compound is known to be a colorless high-melting crystalline solid . Its stability and efficacy could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .
properties
IUPAC Name |
7-methyl-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-4(11)8-6-5(7-3)9-12-10-6/h2H,1H3,(H,7,9)(H,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBABPLHQURZLIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2C(=N1)NON2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189246 | |
Record name | 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901189246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one | |
CAS RN |
68278-52-4 | |
Record name | 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68278-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901189246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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